molecular formula C9H6O4S2 B2920548 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2225136-06-9

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B2920548
CAS No.: 2225136-06-9
M. Wt: 242.26
InChI Key: RCQRSHFDYJKLQY-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid (CAS 2225136-06-9) is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science research. This compound features a rigid, planar thieno[2,3-b]thiophene core simultaneously functionalized with a carboxylic acid and a methyl ester group, allowing for versatile and sequential derivatization. Its molecular formula is C 9 H 6 O 4 S 2 and it has a molecular weight of 242.27 g/mol . In pharmaceutical research, this scaffold is highly relevant for developing novel bioactive molecules. Structurally similar thiophene-carboxylic acid derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme target for treating schizophrenia . Furthermore, thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been optimized as agonists for the GPR35 receptor, indicating the potential of this chemical class in probe and therapeutic discovery . In materials science, the thiophene moiety is known for its excellent electron-transferring ability and structural rigidity . Compounds like this serve as key organic linkers for constructing metal-organic frameworks (MOFs) with semiconductive properties, making them valuable for developing advanced electronic and sensory materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxycarbonylthieno[2,3-b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S2/c1-13-8(12)6-3-4-2-5(7(10)11)14-9(4)15-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQRSHFDYJKLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a methoxycarbonyl-substituted thiophene derivative with a suitable carboxylic acid precursor. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Table 1: Key Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Properties
5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid Thieno[2,3-b]thiophene –COOH (position 2), –COOCH₃ (position 5 Polar, moderate solubility in organic solvents
Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D) Thieno[3,2-b]thiophene –COOH (position 2) Higher crystallinity due to unsubstituted core
2,5-Dibromothieno[3,2-b]thiophene (Compound 1) Thieno[3,2-b]thiophene –Br (positions 2 and 5) Halogenated, reactive toward cross-coupling
Bis-pyrazolothieno[2,3-b]thiophene derivatives (e.g., 2a–c) Thieno[2,3-b]thiophene Bis-pyrazole or pyridazine moieties Enhanced π-conjugation, potential for material science
Thieno[2,3-b]pyridines with ester/carbonate groups Thieno[2,3-b]pyridine –COOR or –OCOOR (prodrug-like groups) Improved solubility and anti-proliferative activity

Key Observations :

  • Positional Isomerism: The fusion position of the thiophene rings (e.g., [2,3-b] vs. [3,2-b]) significantly alters electronic properties. For example, thieno[3,2-b]thiophene-2-carboxylic acid (Compound D) exhibits distinct NMR shifts compared to the [2,3-b] isomer due to differences in aromaticity .
  • Functional Groups : The methoxycarbonyl group in the target compound introduces steric bulk and lipophilicity, balancing the polarity of the carboxylic acid. This contrasts with halogenated analogs like Compound 1, which are more reactive in Suzuki-Miyaura couplings .

Solubility and Physicochemical Properties

The methoxycarbonyl and carboxylic acid groups in the target compound create a balance between hydrophilicity and lipophilicity. Evidence from thieno[2,3-b]pyridine derivatives suggests that ester groups (e.g., –COOCH₃) enhance solubility in organic solvents compared to free carboxylic acids, which may improve bioavailability . In contrast, bis-heterocyclic derivatives (e.g., bis-pyrazolothieno[2,3-b]thiophenes) exhibit reduced solubility due to extended π-systems but show promise as semiconductors .

Biological Activity

5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thieno[2,3-b]thiophene core with carboxylic acid and methoxycarbonyl substituents. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thieno[2,3-b]thiophene have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain thiophene derivatives inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Antiviral Activity

The antiviral potential of thieno derivatives has been explored in several studies. In particular, derivatives similar to this compound have shown effectiveness against viruses such as Hepatitis B. Molecular docking studies indicated that these compounds could inhibit viral replication by targeting specific viral proteins .

Anticancer Properties

The anticancer activity of thiophene derivatives has been a focal point in recent research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. For example, terthiophenes have shown promise as potential anti-cancer agents due to their ability to inhibit tumor growth in vitro .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some thiophene derivatives inhibit essential enzymes in pathogens or cancer cells.
  • Interaction with DNA/RNA : These compounds can intercalate into nucleic acids, disrupting replication and transcription processes.
  • Induction of Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis in target cells.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated inhibition of bacterial growth by thiophene derivativesSupports the use of thiophenes as potential antimicrobial agents
Research on Antiviral ActivityShowed effective inhibition of Hepatitis B virus replicationIndicates promise for therapeutic applications against viral infections
Investigation on Anticancer EffectsInduced apoptosis in various cancer cell linesSuggests potential for development as anticancer therapeutics

Q & A

Q. What are the optimized synthetic routes for 5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid, and how can yield be improved?

The compound is synthesized via esterification of dimethyl thiophene-2,5-dicarboxylate with methanol under basic conditions (sodium methoxide), followed by acidification with HCl to isolate the monocarboxylic acid derivative . To improve yield:

  • Optimize reaction time and temperature (e.g., reflux conditions).
  • Use catalysts like DMAP (4-dimethylaminopyridine) to enhance ester selectivity.
  • Purify intermediates via recrystallization or column chromatography to minimize side products.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/cP2_1/c) with unit cell parameters a=18.2813A˚,b=5.9833A˚,c=7.3446A˚,β=99.081a = 18.2813 \, \text{Å}, b = 5.9833 \, \text{Å}, c = 7.3446 \, \text{Å}, \beta = 99.081^\circ, and Z=4Z = 4. The structure is stabilized by O–H···O hydrogen bonds between carboxylic acid groups, forming centrosymmetric dimers with bond lengths of 2.635 Å .

Q. What spectroscopic methods are critical for confirming the compound’s purity and functional groups?

  • FT-IR : Confirm ester (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O–H stretch at ~2500–3000 cm⁻¹) groups.
  • NMR : 1H^1\text{H} NMR detects methoxy protons (~3.9 ppm) and aromatic thiophene protons (6.8–7.5 ppm). 13C^{13}\text{C} NMR identifies carbonyl carbons (~160–170 ppm) .
  • Mass spectrometry : Validate molecular weight (Mr=186.19M_r = 186.19) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do electronic properties of the thieno[2,3-b]thiophene core influence its potential in optoelectronic materials?

The conjugated π-system and electron-withdrawing carboxyl/methoxycarbonyl groups enhance charge transport, making it suitable for organic semiconductors. Computational studies (DFT) can model HOMO-LUMO gaps (~3.1–3.6 eV) to predict absorption/emission spectra. Experimental validation via UV-Vis and cyclic voltammetry is recommended .

Q. What strategies are effective for modifying this compound to enhance biological activity (e.g., anti-inflammatory or antimicrobial)?

  • Derivatization : Replace the methoxy group with bioisosteres (e.g., hydroxypropoxy or allyloxy) to improve solubility and target binding, as seen in related thiophene derivatives .
  • Structure-activity relationship (SAR) : Test substituted analogs (e.g., halogenated or alkylated) in vitro against COX-2 or microbial enzymes.
  • Docking studies : Use AutoDock or Schrödinger to predict interactions with proteins like TNF-α or DNA gyrase .

Q. How can computational modeling resolve contradictions between experimental and theoretical data (e.g., hydrogen bond strengths)?

  • Perform MD simulations (GROMACS/AMBER) to assess hydrogen bond stability under varying pH/temperature.
  • Compare experimental crystallographic data (e.g., O–H···O bond lengths) with DFT-optimized geometries (Gaussian/B3LYP). Adjust basis sets (6-31G**) to improve accuracy .

Q. What are the challenges in scaling up synthesis while maintaining crystallinity, and how are they addressed?

  • Solvent choice : Use polar aprotic solvents (DMF, DMSO) to prevent aggregation during recrystallization.
  • Crystallization control : Seed with pre-formed crystals or use slow cooling to enhance lattice uniformity.
  • Purity monitoring : Implement inline PAT (process analytical technology) like Raman spectroscopy for real-time quality control .

Methodological Considerations

Q. How should researchers handle discrepancies in reported biological activities across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) from independent studies.
  • Control experiments : Verify compound stability under biological conditions (e.g., pH 7.4 buffer, 37°C).
  • Orthogonal assays : Use both enzymatic (e.g., COX inhibition) and cell-based (e.g., LPS-induced inflammation) models to cross-validate results .

Q. What advanced techniques characterize its potential as a precursor for metal-organic frameworks (MOFs)?

  • PXRD : Analyze crystallinity after coordination with metals (e.g., Zn²⁺, Cu²⁺).
  • BET surface area analysis : Measure porosity of MOFs synthesized via solvothermal methods.
  • TGA : Assess thermal stability up to 300°C to confirm framework robustness .

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